molecular formula C14H15N3O4 B389422 N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide CAS No. 3959-39-5

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide

Cat. No.: B389422
CAS No.: 3959-39-5
M. Wt: 289.29g/mol
InChI Key: SIYQHQJJYPAQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide is a chemical compound of significant interest in scientific research, particularly within the fields of agrochemistry and medicinal chemistry. It features a benzamide moiety linked to a 2,6-dimethoxypyrimidine ring, a structural motif commonly associated with biologically active molecules. Compounds with this core structure are frequently investigated for their potential to inhibit key biological processes. Research on analogous structures, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, has demonstrated potent activity as chitin synthesis inhibitors, suggesting this compound's potential application in developing new insecticides that target pests like the rice stem borer ( Chilo suppressalis ) . The quantitative structure-activity relationship (QSAR) of these related compounds indicates that the nature of substituents on the aromatic rings is critical for optimizing biological activity and hydrophobicity . Furthermore, the 2,6-dimethoxypyrimidine unit is a recognized scaffold in sulfonamide-based pharmaceuticals, which are known to act as antibacterial agents by inhibiting the bacterial enzyme dihydropteroate synthase . This suggests that this compound could also serve as a valuable precursor or intermediate in the synthesis of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-6-4-9(5-7-10)13(18)15-11-8-12(20-2)17-14(16-11)21-3/h4-8H,1-3H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYQHQJJYPAQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide typically involves the reaction of 2,6-dimethoxypyrimidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation. These interactions contribute to its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name (Source) Pyrimidine Substituents Functional Group Biological Activity Key Data
N-(2,6-Dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide 2,6-Dimethoxy Benzenesulfonamide + isothiocyanate Antitubercular MIC = 3.13 µg/mL (M. tuberculosis)
2,6-Dichloro-N-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl)benzamide 2,6-Dichloro Benzamide + piperidine EGFR T790M inhibition IC50 = 0.8 nM (EGFR kinase)
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methoxybenzamide 2,6-Dimethyl Benzenesulfonamide + benzamide Undisclosed N/A
4-Ethoxybenzamide derivative 1,3-Dimethyl-2,6-dioxo Ethoxybenzamide Pharmacokinetic profiling LogP = 2.1; TPSA = 85.5 Ų
Key Observations:
  • Dioxo-substituted pyrimidines () exhibit higher electron-withdrawing effects, altering reactivity .
  • Functional Groups :
    • Benzenesulfonamide derivatives () show antitubercular activity, while benzamide-linked compounds () target kinases like EGFR .
    • The target compound’s methoxybenzamide group may balance lipophilicity and target affinity, though direct data are lacking.

Pharmacological Activity

  • Antitubercular Activity : Thiourea derivatives (e.g., compound 3i, ) with 2,6-dimethoxypyrimidine and benzenesulfonamide moieties exhibit potent activity against M. tuberculosis (MIC = 3.13 µg/mL), attributed to sulfonamide’s role in folate pathway disruption . The target compound lacks sulfonamide, suggesting different mechanisms.
  • Kinase Inhibition: Diaminopyrimidine-based benzamides () show nanomolar IC50 values against EGFR mutants, driven by chloro substituents and piperidine interactions .

Physicochemical Properties

  • Solubility and LogP :
    • Methoxy-substituted compounds (e.g., ) typically exhibit moderate LogP (~2.5–3.0) due to polar substituents, enhancing aqueous solubility compared to dimethyl or dichloro analogs .
    • The ethoxybenzamide derivative () has a LogP of 2.1 and topological polar surface area (TPSA) of 85.5 Ų, indicating favorable membrane permeability .

Biological Activity

N-(2,6-Dimethoxypyrimidin-4-yl)-4-methoxybenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C14H15N3O4
  • Molecular Weight : 289.287 g/mol
  • LogP : 1.8277
  • Polar Surface Area (PSA) : 82.57 Ų

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxypyrimidine with 4-methoxybenzoic acid derivatives under controlled conditions to yield the final product. The reaction often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways. Its pyrimidine moiety is thought to interact with active sites of enzymes, blocking substrate access and altering enzymatic activity.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.

Anticancer Properties

Recent research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Skin Depigmentation Study :
    A study evaluated the skin depigmenting effects of a related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), which shares structural similarities with this compound. DMPB was found to inhibit melanin production in melanocyte cells by modulating dopachrome tautomerase activity without significant cytotoxicity . This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.
  • Cancer Cell Line Studies :
    A series of experiments conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.